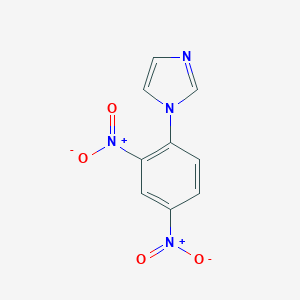

Imidazole, 1-(2,4-dinitrophenyl)-

Overview

Description

Imidazole, 1-(2,4-dinitrophenyl)- is a derivative of imidazole, an aromatic heterocycle with significant importance in various fields of chemistry and biology. This compound features a 2,4-dinitrophenyl group attached to the imidazole ring, which imparts unique chemical properties and reactivity. Imidazole derivatives are known for their roles in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazole, 1-(2,4-dinitrophenyl)- typically involves the nitration of imidazole derivatives. One common method includes the reaction of imidazole with 2,4-dinitrochlorobenzene under basic conditions. The reaction proceeds via nucleophilic aromatic substitution, where the imidazole nitrogen attacks the electron-deficient carbon of the dinitrochlorobenzene, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Imidazole, 1-(2,4-dinitrophenyl)- undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Halogenated reagents like 2,4-dinitrochlorobenzene in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of dinitroimidazole derivatives.

Reduction: Formation of 2,4-diaminoimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

Imidazole, 1-(2,4-dinitrophenyl)- finds applications in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

Biology: Imidazole derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research into imidazole derivatives has led to the development of drugs for treating infections and other diseases.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Imidazole, 1-(2,4-dinitrophenyl)- involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways.

Comparison with Similar Compounds

Imidazole: The parent compound, known for its role in biological systems and as a precursor to various derivatives.

2,4-Dinitrophenylhydrazine: Another compound with nitro groups, used in analytical chemistry for detecting carbonyl compounds.

Benzimidazole: A similar heterocycle with applications in pharmaceuticals and agriculture.

Uniqueness: Imidazole, 1-(2,4-dinitrophenyl)- is unique due to the presence of both the imidazole ring and the 2,4-dinitrophenyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

Imidazole, 1-(2,4-dinitrophenyl)-, is a compound that has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, synthesis methods, and specific case studies that highlight its effectiveness against various pathogens.

Overview of Imidazole Derivatives

Imidazole derivatives are characterized by their five-membered heterocyclic structure, which includes three carbon atoms and two nitrogen atoms. This unique configuration allows them to interact favorably with biological systems. The presence of the 2,4-dinitrophenyl group enhances the compound's reactivity and potential biological activity. Research indicates that imidazole derivatives exhibit a range of pharmacological effects, including antibacterial , antifungal , anticancer , and anti-inflammatory activities .

Synthesis Methods

The synthesis of imidazole derivatives can be achieved through various methods:

- Condensation Reactions : Commonly used for creating imidazole rings from aldehydes and ketones.

- Mannich Reaction : A versatile method that forms imidazole derivatives with significant biological activity.

- Microwave-Assisted Synthesis : This method accelerates the reaction rates and improves yields compared to traditional heating methods .

Antimicrobial Activity

Imidazole, 1-(2,4-dinitrophenyl)- has shown promising results in antimicrobial studies. Its activity against various bacterial strains has been documented, with some derivatives demonstrating broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) studies have indicated significant antibacterial properties against Staphylococcus aureus and Escherichia coli .

- A recent study synthesized novel imidazole derivatives that exhibited high cytotoxicity against human skin fibroblast cells while maintaining antimicrobial activity .

Anticancer Properties

Research has also indicated the potential of imidazole derivatives in cancer therapy. The compound's ability to inhibit cell proliferation in cancer cell lines has been explored:

- A study reported that certain imidazole derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways .

- The anticancer efficacy is often linked to the ability of these compounds to interfere with DNA synthesis or repair mechanisms in tumor cells.

Case Studies

Several case studies illustrate the biological activity of Imidazole, 1-(2,4-dinitrophenyl)-:

- Antibacterial Study : A series of experiments tested various imidazole derivatives against bacterial strains. Results showed that modifications in the substituent groups significantly affected antibacterial potency. The most effective derivative exhibited an MIC comparable to standard antibiotics .

- Antifungal Activity : In a comparative study, imidazole derivatives were evaluated for antifungal activity against Candida albicans. The results demonstrated that certain derivatives inhibited fungal growth effectively, indicating their potential as antifungal agents .

- Cytotoxicity Assessment : The cytotoxic effects of synthesized imidazoles were assessed using human cell lines. One derivative showed promising results with a high cell viability percentage after 48 hours of exposure, suggesting a favorable safety profile for further development .

Table 1: Summary of Biological Activities of Imidazole Derivatives

Properties

IUPAC Name |

1-(2,4-dinitrophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O4/c14-12(15)7-1-2-8(9(5-7)13(16)17)11-4-3-10-6-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUTWQBMJHOFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163040 | |

| Record name | Imidazole, 1-(2,4-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14545-01-8 | |

| Record name | 1-(2,4-Dinitrophenyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014545018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC226251 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazole, 1-(2,4-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-Dinitrophenyl)imidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84GSF96KWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.